molecular formula C18H15FN2O2S B2663737 3-((4-fluorobenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 895111-81-6

3-((4-fluorobenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2663737
CAS RN: 895111-81-6
M. Wt: 342.39
InChI Key: BWTPYGFSIUJGDQ-UHFFFAOYSA-N
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Description

3-((4-fluorobenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as FBP, is a novel compound that has gained attention due to its potential applications in scientific research. FBP is a pyrazinone derivative that possesses unique chemical properties that make it a promising candidate for various research applications. The purpose of

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Schiff bases and their derivatives, including compounds related to "3-((4-fluorobenzyl)thio)-1-(4-methoxyphenyl)pyrazin-2(1H)-one," have been synthesized for antimicrobial activity assessment. Certain derivatives showed excellent activity, suggesting potential for developing new antimicrobial agents (Puthran et al., 2019).
  • A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and carbonic anhydrase inhibition. The study indicated that some derivatives have significant cytotoxic activities and may be explored further for anti-tumor applications (Gul et al., 2016).
  • Research on benzothienopyran-1-ones demonstrated their potential as antitumoral agents, with specific compounds exhibiting significant anticancer activity against human cancer cell lines (Hammam et al., 2005).

Physical and Chemical Studies

  • The fluorescence properties of certain benzothienopyran-1-ones were investigated, revealing their potential utility in biochemical studies due to significant fluorescence quantum yields and solvent-sensitive emission (Castanheira et al., 2011).
  • Electrochemical studies on fluorinated pyrazoles in ionic liquids explored their potential for sustainable synthesis methods, suggesting that these compounds could offer environmentally friendly alternatives for obtaining various pyrazolotriazoles (Costea et al., 2014).

Synthesis and Characterization

  • The synthesis and characterization of Schiff bases containing triazole and pyrazole rings were reported, including their reactivity studies and evaluation for biological activities. This research contributes to the understanding of the chemical properties of these compounds and their potential applications (Pillai et al., 2019).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-8-6-15(7-9-16)21-11-10-20-17(18(21)22)24-12-13-2-4-14(19)5-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTPYGFSIUJGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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